![molecular formula C10H9ClF3NO2 B14139788 Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]- CAS No. 3874-39-3](/img/structure/B14139788.png)
Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to an acetamide group. The presence of chlorine and fluorine atoms in its structure contributes to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]- typically involves the reaction of 3-(2-chloro-1,1,2-trifluoroethoxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the acetamide bond. The reaction mixture is then purified to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced purification techniques to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The presence of chlorine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Applications De Recherche Scientifique
Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group can enhance its binding affinity to specific proteins, influencing their activity and function. The compound may also participate in signaling pathways, modulating various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-(3-chlorophenyl)acetamide: Shares structural similarities but lacks the trifluoroethoxy group.
Uniqueness
The presence of the trifluoroethoxy group in Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]- distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased lipophilicity and enhanced reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
3874-39-3 |
|---|---|
Formule moléculaire |
C10H9ClF3NO2 |
Poids moléculaire |
267.63 g/mol |
Nom IUPAC |
N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]acetamide |
InChI |
InChI=1S/C10H9ClF3NO2/c1-6(16)15-7-3-2-4-8(5-7)17-10(13,14)9(11)12/h2-5,9H,1H3,(H,15,16) |
Clé InChI |
ONXNLYHRCCGILG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC=C1)OC(C(F)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B14139705.png)
![5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14139714.png)
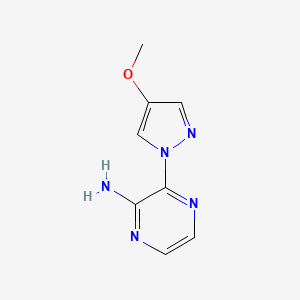
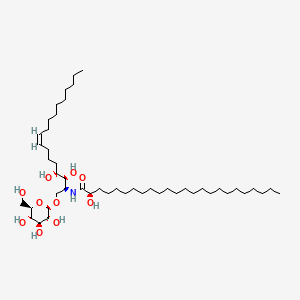
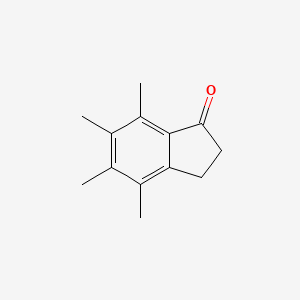
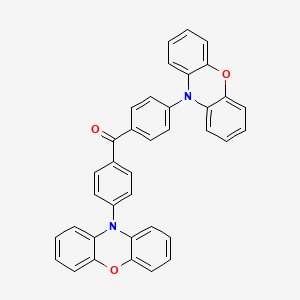
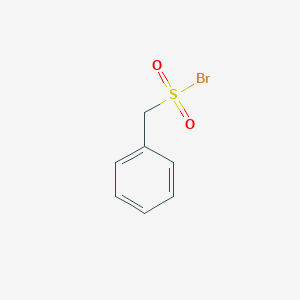

![4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate](/img/structure/B14139766.png)
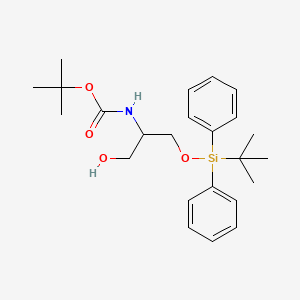
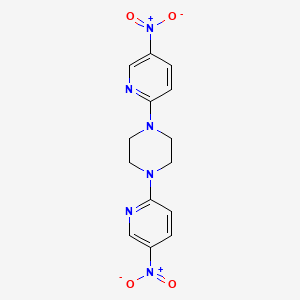
![5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one](/img/structure/B14139779.png)
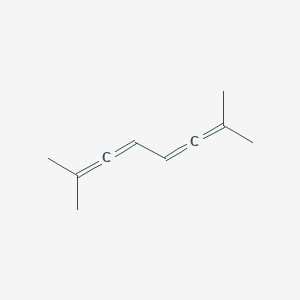
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-1-nitronaphthalen-2-amine](/img/structure/B14139786.png)
